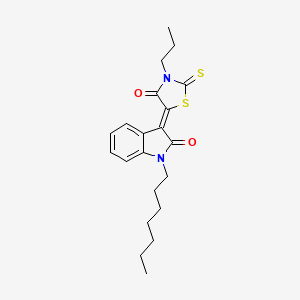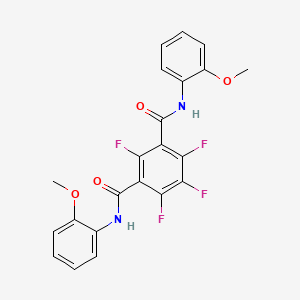![molecular formula C10H13NOS2 B11980320 Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- CAS No. 87956-84-1](/img/structure/B11980320.png)
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- is a chemical compound with the molecular formula C10H13NOS2 and a molecular weight of 227.349 g/mol It is known for its unique structure, which includes a methoxy group and a methylthio group attached to a phenyl ring, along with an ethanethioamide moiety
Métodos De Preparación
The synthesis of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- typically involves the reaction of 3-methoxy-4-(methylthio)aniline with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylthio groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- can be compared with other similar compounds such as:
N-(3-Methoxyphenyl)ethanethioamide: This compound lacks the methylthio group, which may result in different reactivity and biological activity.
2-(2-Methylphenoxy)ethanethioamide: This compound has a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
2-(4-Chlorophenyl)ethanethioamide:
The uniqueness of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
87956-84-1 |
|---|---|
Fórmula molecular |
C10H13NOS2 |
Peso molecular |
227.4 g/mol |
Nombre IUPAC |
N-(3-methoxy-4-methylsulfanylphenyl)ethanethioamide |
InChI |
InChI=1S/C10H13NOS2/c1-7(13)11-8-4-5-10(14-3)9(6-8)12-2/h4-6H,1-3H3,(H,11,13) |
Clave InChI |
BVTITDLRACYMAW-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)NC1=CC(=C(C=C1)SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11980244.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-{(2Z)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11980248.png)


![2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B11980260.png)





![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980298.png)
![N-(3-methoxyphenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B11980301.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11980305.png)

